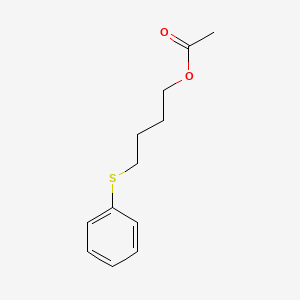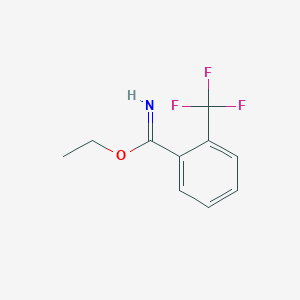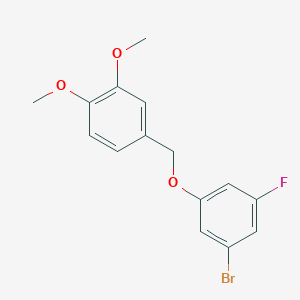
4-phenylsulfanylbutyl acetate
概要
説明
4-Phenylsulfanylbutyl acetate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-phenylsulfanylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Phenylsulfanylbutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
4-Phenylsulfanylbutanol: Similar structure but lacks the acetate group.
Phenylsulfanylbutyl alcohol: Similar structure with a hydroxyl group instead of an acetate group.
Phenylsulfanylbutyl ether: Similar structure with an ether linkage instead of an acetate group.
Uniqueness
4-Phenylsulfanylbutyl acetate is unique due to the presence of both the phenylsulfanyl and acetate groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
4-phenylsulfanylbutyl acetate |
InChI |
InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChIキー |
JLVMDJKATHGNQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCSC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid](/img/structure/B8408277.png)





![4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide](/img/structure/B8408334.png)

